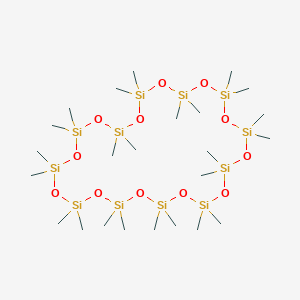
Tetracosamethyl-cyclododecasiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracosamethyl-cyclododecasiloxane (TMCD) is a cyclic siloxane compound that belongs to the family of silicones. It is a colorless, odorless, and non-volatile liquid that has been extensively used in various industrial and consumer applications. TMCD has a unique chemical structure that makes it an excellent lubricant, surfactant, and emollient. In recent years, TMCD has gained significant attention in the scientific community due to its potential applications in various fields, including biomedical research, material science, and nanotechnology.
Mécanisme D'action
The unique chemical structure of Tetracosamethyl-cyclododecasiloxane gives it excellent lubricating and emollient properties. Tetracosamethyl-cyclododecasiloxane molecules have a high molecular weight, which allows them to form a protective film on the surface of materials, reducing friction and wear. Tetracosamethyl-cyclododecasiloxane also has a low surface tension, which makes it an excellent surfactant, reducing interfacial tension between two substances. In drug delivery systems, Tetracosamethyl-cyclododecasiloxane can form stable complexes with drugs, improving their solubility and bioavailability.
Effets Biochimiques Et Physiologiques
Tetracosamethyl-cyclododecasiloxane has been shown to have low toxicity and is considered non-irritating to the skin and eyes. In vitro and in vivo studies have shown that Tetracosamethyl-cyclododecasiloxane does not cause significant cytotoxicity or genotoxicity. However, prolonged exposure to high concentrations of Tetracosamethyl-cyclododecasiloxane may cause skin irritation and allergic reactions in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
Tetracosamethyl-cyclododecasiloxane has several advantages for use in laboratory experiments. It is a non-toxic and biocompatible compound that can be easily synthesized and purified. Tetracosamethyl-cyclododecasiloxane has excellent lubricating and emollient properties, making it an ideal candidate for use in various applications, including drug delivery systems and wound healing. However, Tetracosamethyl-cyclododecasiloxane has some limitations for laboratory experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. Tetracosamethyl-cyclododecasiloxane can also be challenging to handle due to its high viscosity and low volatility.
Orientations Futures
Tetracosamethyl-cyclododecasiloxane has significant potential for future research in various fields. In biomedical research, Tetracosamethyl-cyclododecasiloxane can be further studied for its potential applications in drug delivery systems and wound healing. Tetracosamethyl-cyclododecasiloxane can also be investigated for its potential use as an antimicrobial agent and as a carrier for gene therapy. In material science, Tetracosamethyl-cyclododecasiloxane can be studied for its potential applications as a lubricant and surfactant in various coatings, adhesives, and plastics. In nanotechnology, Tetracosamethyl-cyclododecasiloxane can be further studied for its potential use as a template for the synthesis of silica and other nanoparticles.
Méthodes De Synthèse
Tetracosamethyl-cyclododecasiloxane is synthesized by a process called ring-opening polymerization (ROP) of cyclododecasiloxane (D12). The ROP process involves the opening of the cyclic D12 molecule using a catalyst, which results in the formation of linear and cyclic siloxane polymers. The linear polymers are then removed by distillation, leaving behind the cyclic Tetracosamethyl-cyclododecasiloxane molecule. The purity of Tetracosamethyl-cyclododecasiloxane can be improved by further distillation or chromatography.
Applications De Recherche Scientifique
Tetracosamethyl-cyclododecasiloxane has been extensively studied for its potential applications in various scientific fields. In biomedical research, Tetracosamethyl-cyclododecasiloxane has been used as a non-toxic and biocompatible carrier for drug delivery systems. Tetracosamethyl-cyclododecasiloxane has also been shown to have antimicrobial properties, making it a potential candidate for use in wound healing and infection control. In material science, Tetracosamethyl-cyclododecasiloxane has been used as a lubricant and surfactant in various applications, including coatings, adhesives, and plastics. In nanotechnology, Tetracosamethyl-cyclododecasiloxane has been used as a template for the synthesis of silica nanoparticles and as a stabilizer for gold nanoparticles.
Propriétés
Numéro CAS |
18919-94-3 |
|---|---|
Nom du produit |
Tetracosamethyl-cyclododecasiloxane |
Formule moléculaire |
C24H72O12Si12 |
Poids moléculaire |
889.8 g/mol |
Nom IUPAC |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24-tetracosamethyl-1,3,5,7,9,11,13,15,17,19,21,23-dodecaoxa-2,4,6,8,10,12,14,16,18,20,22,24-dodecasilacyclotetracosane |
InChI |
InChI=1S/C24H72O12Si12/c1-37(2)25-38(3,4)27-40(7,8)29-42(11,12)31-44(15,16)33-46(19,20)35-48(23,24)36-47(21,22)34-45(17,18)32-43(13,14)30-41(9,10)28-39(5,6)26-37/h1-24H3 |
Clé InChI |
SOGKSNZFDBFKCV-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
SMILES canonique |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



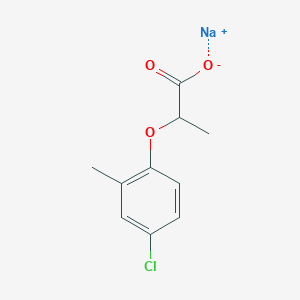



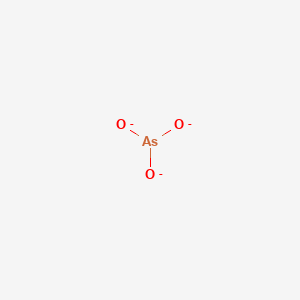

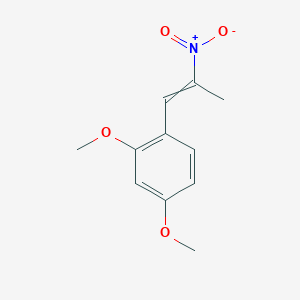
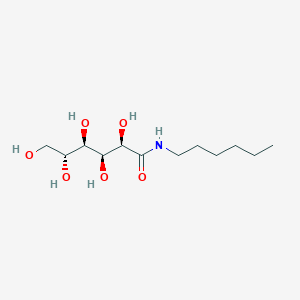
![alpha-[(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)imino]benzenemethanol benzoate](/img/structure/B98638.png)

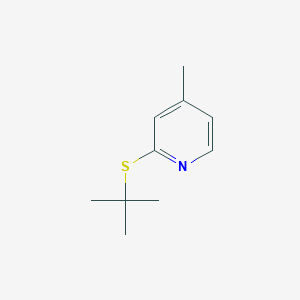

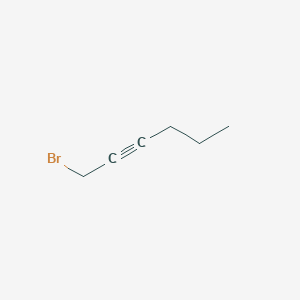
![3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione](/img/structure/B98648.png)